WST-3

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

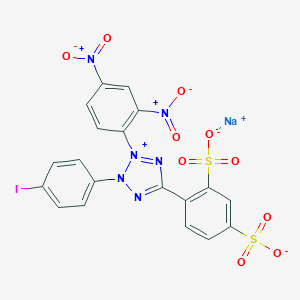

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNWZJLLRMMAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10IN6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161617-45-4 | |

| Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

WST-1 Assay for Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Water Soluble Tetrazolium-1 (WST-1) assay, a widely used colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity. The principle of the WST-1 assay is predicated on the metabolic activity of viable cells. In metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to produce a soluble formazan dye. The quantity of this formazan dye is directly proportional to the number of living cells, and can be quantified by measuring the absorbance of the solution.[1][2]

Core Principle: Mitochondrial Activity as a Readout for Cell Viability

The central mechanism of the WST-1 assay lies in the activity of mitochondrial dehydrogenases, enzymes integral to cellular respiration.[3] In viable cells, these enzymes, particularly those of the mitochondrial electron transport chain, reduce the slightly red tetrazolium salt WST-1. This reduction is facilitated by an electron carrier, often 1-Methoxy PMS, which transfers electrons from NADH and FADH2 produced during metabolic processes to WST-1. The reduction of WST-1 results in the formation of a highly water-soluble, dark yellow formazan dye.[4] The intensity of the color, measured as absorbance, correlates directly with the metabolic activity of the cells, and thus provides a robust measure of cell viability.[2][3]

Signaling Pathway: The Role of the Mitochondrial Electron Transport Chain

The reduction of WST-1 is intrinsically linked to the mitochondrial electron transport chain (ETC), the primary site of cellular respiration and ATP production. Nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2), generated through glycolysis and the citric acid cycle, donate electrons to Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) of the ETC, respectively. These electrons are then transferred through the ETC, creating a proton gradient that drives ATP synthesis. The electron carrier in the WST-1 reagent intercepts electrons from the ETC, likely at the level of Complex I and Complex II, and transfers them to the WST-1 tetrazolium salt, leading to its reduction to formazan.[5][6][7]

Experimental Workflow

The WST-1 assay is a straightforward procedure that involves adding the reagent directly to the cell culture, incubating for a short period, and then measuring the absorbance.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nanopartikel.info [nanopartikel.info]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]

- 7. Increase of complex I and reduction of complex II mitochondrial activity are possible adaptive effects provoked by fluoride exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of WST-1 Reduction in Cellular Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of cell viability and proliferation is a cornerstone of modern biological research and drug development. Among the various colorimetric assays developed for this purpose, the use of water-soluble tetrazolium salt-1 (WST-1) has gained prominence due to its sensitivity, convenience, and non-toxic nature. This technical guide provides a comprehensive overview of the core mechanism of WST-1 reduction in cells, offering detailed experimental protocols and quantitative data to aid researchers in its effective application.

The WST-1 assay is predicated on the enzymatic reduction of the pale red tetrazolium compound, WST-1, into a brightly colored, water-soluble formazan dye.[1] This conversion is directly proportional to the number of metabolically active cells in the sample.[2][3] Unlike its predecessor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the formazan product of WST-1 is soluble in the culture medium, thereby eliminating the need for a solubilization step and streamlining the experimental workflow.[4][5]

The Biochemical Basis of WST-1 Reduction

The reduction of WST-1 is a complex biological process primarily mediated by NAD(P)H-dependent cellular oxidoreductases.[3][6] While initially attributed solely to mitochondrial activity, it is now understood that the reduction of negatively charged tetrazolium salts like WST-1 occurs predominantly at the cell surface through the plasma membrane electron transport (tPMET) system.[7]

The key steps in the mechanism are as follows:

-

Generation of Reducing Equivalents: Cellular metabolism, particularly glycolysis and the pentose phosphate pathway, produces reducing equivalents in the form of NADH and NADPH.[8]

-

Electron Transfer: These reducing equivalents donate electrons to the mitochondrial electron transport chain.

-

Role of Intermediate Electron Acceptors: An intermediate electron acceptor, often 1-Methoxy PMS (phenazine methosulfate), is typically included in the WST-1 reagent.[2] This molecule acts as a shuttle, accepting electrons from the plasma membrane and transferring them to the extracellular WST-1.

-

Extracellular Reduction of WST-1: The negatively charged WST-1 molecule does not readily penetrate the cell membrane. It is reduced extracellularly by the electrons shuttled by the intermediate electron acceptor.

-

Formazan Formation: The reduction of WST-1 results in the cleavage of the tetrazolium ring, forming a yellow-orange, water-soluble formazan dye.[1]

-

Spectrophotometric Quantification: The amount of formazan produced is quantified by measuring the absorbance of the solution at a wavelength between 420 and 480 nm, with the maximum absorbance typically around 440 nm.[9]

Signaling Pathway of WST-1 Reduction

The following diagram illustrates the key cellular pathways and components involved in the reduction of WST-1.

Caption: Cellular pathways involved in WST-1 reduction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the WST-1 assay.

| Parameter | Value | Reference |

| WST-1 Reagent | ||

| Recommended Dilution | 1:10 in culture medium | [10] |

| Storage (Stock) | -20°C, protected from light | [9][11] |

| Storage (Working Solution) | 2-8°C for up to 4 weeks, protected from light | [9] |

| Formazan Product | ||

| Absorbance Maximum | ~440 nm | |

| Absorbance Range | 420 - 480 nm | |

| Reference Wavelength | >600 nm | [9] |

| Assay Conditions | ||

| Incubation Time with WST-1 | 0.5 - 4 hours | [9] |

| Incubation Temperature | 37°C | [1][9] |

| Cell Density (Proliferation) | 0.1 - 5 x 10⁴ cells/well | [9][12] |

| Cell Density (Cytotoxicity) | 5 x 10⁴ - 5 x 10⁵ cells/well | [12] |

| Assay | Formazan Solubility | Procedure | Sensitivity | Reference |

| MTT | Insoluble (requires solubilization) | Multi-step | Good | [4][5] |

| XTT | Soluble | One-step | Good | [4][5] |

| MTS | Soluble | One-step | Good | [4][5] |

| WST-1 | Soluble | One-step | Higher than MTT, XTT, MTS | [4] |

Experimental Protocols

Standard WST-1 Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

WST-1 reagent

-

Microplate reader capable of measuring absorbance at 420-480 nm and a reference wavelength >600 nm

-

Humidified incubator (37°C, 5% CO₂)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at the desired density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

-

Include blank wells containing medium only for background control.

-

Incubate the plate for 24 hours (or desired time for cell attachment and growth) in a humidified incubator.

-

-

Treatment (Optional):

-

If testing the effect of a compound, remove the medium and add fresh medium containing the test compound at various concentrations.

-

Incubate for the desired treatment period.

-

-

WST-1 Incubation:

-

Add 10 µL of WST-1 reagent directly to each well.

-

Gently tap the plate to mix.

-

Incubate the plate for 1-4 hours in the incubator. The optimal incubation time should be determined empirically for each cell type.

-

-

Absorbance Measurement:

-

Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan.

-

Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength of >600 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a WST-1 cell viability assay.

Caption: A typical workflow for a WST-1 assay.

Conclusion

The WST-1 assay is a robust and sensitive method for the determination of cell viability and proliferation. Its core mechanism, centered on the extracellular reduction of WST-1 by metabolically active cells, offers significant advantages over older tetrazolium-based assays. By understanding the intricate biochemical pathways and adhering to optimized experimental protocols, researchers can leverage the WST-1 assay to generate reliable and reproducible data in a wide range of applications, from basic cell biology to high-throughput drug screening. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this valuable research tool.

References

- 1. cellbiologics.com [cellbiologics.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Proliferation Reagent WST-1 solution [sigmaaldrich.com]

- 4. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 11. labotaq.com [labotaq.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

WST-1: A Technical Guide to its Chemical Structure, Properties, and Applications in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water-soluble tetrazolium salt, WST-1. It details its chemical structure and properties, the underlying mechanism of its use in cell viability and proliferation assays, and provides detailed experimental protocols. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cell-based assays.

Chemical Structure and Properties of WST-1

WST-1, with the full chemical name 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate, is a highly sensitive tetrazolium salt.[1] Its sodium salt form is commonly used in biological assays. The key chemical and physical properties of WST-1 are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | [1] |

| Alternate Names | 5-(2,4-disulfophenyl)-2-(4-iodophenyl)-3-(4-nitrophenyl)-2H-tetrazolium, inner salt, monosodium salt; Water-Soluble Tetrazolium 1 | [2][3] |

| CAS Number | 150849-52-8 | [1][2][4] |

| Molecular Formula | C₁₉H₁₁IN₅NaO₈S₂ or C₁₉H₁₁IN₅O₈S₂•Na | [1][4][5] |

| Molecular Weight | ~651.34 g/mol | [4][5][6] |

| Appearance | Light yellow to brown solid | [4] |

| Solubility | Water-soluble | [6][7] |

| λmax (Formazan) | 420 - 480 nm (peak ~440 nm) | |

| Storage | -20°C, protected from light |

Mechanism of Action in Cell Viability Assays

The utility of WST-1 in cell viability and proliferation assays is based on its enzymatic reduction by metabolically active cells.[7] In viable cells, mitochondrial dehydrogenases, utilizing NADH, cleave the tetrazolium ring of WST-1. This irreversible reaction results in the formation of a highly water-soluble formazan dye.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture. The intensity of the resulting color can be quantified by measuring the absorbance at approximately 440 nm.

The reduction of WST-1 is intrinsically linked to cellular respiration and the metabolic state of the cell. The NADH required for the dehydrogenase-mediated reaction is a key product of glycolysis and the citric acid cycle. Therefore, the rate of formazan production serves as a reliable indicator of cellular health and metabolic activity.

Experimental Protocol for WST-1 Assay

The following provides a generalized, step-by-step protocol for performing a WST-1 cell viability assay. It is important to note that optimal conditions, particularly cell seeding density and incubation times, may vary depending on the cell type and experimental design.

Reagent Preparation and Storage

-

WST-1 Reagent: Typically supplied as a ready-to-use solution. Store at -20°C and protect from light. Avoid repeated freeze-thaw cycles by aliquoting if necessary.

-

Cell Culture Medium: Use the appropriate medium for the cell line being assayed.

-

Test Compounds: Prepare stock solutions of any compounds to be tested for their effects on cell viability.

Assay Procedure

The workflow for a typical WST-1 assay is outlined below.

Detailed Steps and Considerations

| Step | Procedure | Key Considerations |

| 1. Cell Seeding | Seed cells in a 96-well plate at the desired density in a final volume of 100 µL of culture medium per well. | The optimal cell number per well should be determined empirically for each cell type. A typical range is 1 x 10⁴ to 5 x 10⁴ cells/well. |

| 2. Incubation | Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired period (e.g., 24, 48, or 72 hours). | This allows for cell attachment and proliferation. |

| 3. Addition of Test Compound (Optional) | Add the desired concentrations of the test compound to the wells. Include appropriate vehicle controls. | The volume of the added compound should be kept low to minimize effects on the final culture volume. |

| 4. Incubation with Test Compound | Incubate the plate for the desired exposure time. | This will vary depending on the nature of the experiment. |

| 5. Addition of WST-1 Reagent | Add 10 µL of the WST-1 reagent to each well. | |

| 6. Incubation with WST-1 | Incubate the plate for 0.5 to 4 hours at 37°C in a 5% CO₂ incubator. | The optimal incubation time depends on the metabolic activity of the cells and should be determined experimentally. |

| 7. Absorbance Measurement | Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan. Measure the absorbance at a wavelength between 420 and 480 nm (optimally ~440 nm) using a microplate reader. A reference wavelength of >600 nm is recommended. | |

| 8. Data Analysis | Subtract the absorbance of the blank (medium with WST-1 but no cells) from all readings. Cell viability can be expressed as a percentage of the control (untreated cells). |

Applications of the WST-1 Assay

The WST-1 assay is a versatile tool with a broad range of applications in cell biology and drug discovery, including:

-

Cell Proliferation Studies: Measuring the effect of growth factors, cytokines, and other mitogens.

-

Cytotoxicity Assays: Determining the toxic effects of chemical compounds, nanoparticles, and other agents.

-

Drug Screening: High-throughput screening of compound libraries to identify potential therapeutic agents that affect cell viability.

-

Chemosensitivity Testing: Assessing the sensitivity of cancer cells to chemotherapeutic drugs.

Conclusion

WST-1 is a reliable and sensitive reagent for the colorimetric quantification of cell viability and proliferation. Its water-soluble nature and simple, one-step protocol make it a convenient and efficient alternative to other tetrazolium-based assays. By understanding its chemical properties, mechanism of action, and the nuances of the experimental protocol, researchers can effectively utilize the WST-1 assay to obtain accurate and reproducible data in a wide array of cell-based studies.

References

what is WST-1 and how does it work

An In-depth Technical Guide to the WST-1 Assay

Introduction

The WST-1 (Water Soluble Tetrazolium-1) assay is a widely used colorimetric method for the quantitative determination of cell proliferation, viability, and cytotoxicity.[1][2] This sensitive assay relies on the metabolic activity of viable cells to reduce the tetrazolium salt WST-1 to a water-soluble formazan dye.[3] The amount of formazan produced, measured by its absorbance, is directly proportional to the number of metabolically active cells in the culture. This guide provides a comprehensive overview of the WST-1 assay, including its core principles, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principle and Mechanism of Action

The fundamental principle of the WST-1 assay lies in the enzymatic reduction of the tetrazolium salt WST-1 by viable cells.[3] This reduction process is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, which are part of the mitochondrial respiratory chain. In metabolically active cells, NAD(P)H is produced, and its electrons are transferred to WST-1 via an electron mediator.[4][5][6]

Unlike some other tetrazolium salts such as MTT, WST-1 is a negatively charged molecule that is cell-impermeable.[7] Consequently, its reduction occurs at the cell surface through trans-plasma membrane electron transport.[8][9] This extracellular reduction is facilitated by an electron coupling reagent, often 1-methoxy phenazine methosulfate (mPMS), which shuttles electrons from intracellular NAD(P)H across the plasma membrane to the WST-1 in the culture medium.[5] This process results in the cleavage of the tetrazolium ring of WST-1 to form a yellow-orange, water-soluble formazan dye. The absorbance of this dye can then be measured spectrophotometrically.

Data Presentation

Table 1: Quantitative Parameters for WST-1 Assay

| Parameter | Recommended Range/Value | Notes |

| Cell Seeding Density | ||

| Proliferation Assays | 0.1 x 10⁴ - 5 x 10⁴ cells/well | Optimal density is cell-type specific and should be determined empirically.[2][3][10] |

| Cytotoxicity Assays | 5 x 10⁴ - 5 x 10⁵ cells/well | Higher cell numbers are generally used for cytotoxicity studies.[10][11] |

| WST-1 Reagent | ||

| Concentration | 1:10 final dilution (e.g., 10 µL in 100 µL medium) | Follow the manufacturer's specific instructions. |

| Incubation Time | ||

| Cell Culture (pre-treatment) | 24 - 96 hours | Dependent on the specific experimental design.[3] |

| WST-1 Reagent | 0.5 - 4 hours | Optimal time should be determined for each cell type and density to ensure linearity.[3] |

| Spectrophotometry | ||

| Absorbance Wavelength | 420 - 480 nm | Maximum absorbance is typically around 440 nm. |

| Reference Wavelength | > 600 nm (e.g., 630 nm or 650 nm) | Used to correct for background absorbance and non-specific scattering.[2] |

| Expected Absorbance | ||

| Blank (Medium + WST-1) | 0.1 - 0.2 | This background absorbance depends on the culture medium and incubation time.[3] |

| Untreated Cells | 0.5 - 2.0 | Should be within the linear range of the microplate reader.[2] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is adapted for a 96-well plate format and provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

WST-1 reagent

-

96-well flat-bottom tissue culture plates

-

Microplate reader (ELISA reader)

-

Humidified incubator (37°C, 5% CO₂)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension per well into a 96-well plate at a density of 0.1 x 10⁴ to 5 x 10⁴ cells/well.[3]

-

Include wells with medium only for a background control (blank).

-

-

Incubation:

-

Incubate the plate for 24 to 96 hours in a humidified incubator at 37°C with 5% CO₂.[3] The incubation time will depend on the cell doubling time and the specific experimental goals.

-

-

Addition of WST-1 Reagent:

-

After the initial incubation, add 10 µL of WST-1 reagent directly to each well (including the blank controls).[3]

-

-

WST-1 Incubation:

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. Use a reference wavelength above 600 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

The resulting absorbance values are directly proportional to the number of viable cells.

-

Protocol 2: Cytotoxicity Assay

This protocol is designed to assess the effect of a test compound on cell viability.

Materials:

-

Same as Protocol 1

-

Test compound (e.g., a drug or toxicant)

-

Vehicle control (the solvent used to dissolve the test compound)

Procedure:

-

Cell Seeding:

-

Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include untreated control wells (cells with medium only) and vehicle control wells.

-

-

Incubation:

-

Incubate the plate for a period relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).

-

-

WST-1 Assay and Measurement:

-

Following the treatment incubation, add 10 µL of WST-1 reagent to each well.

-

Incubate and measure absorbance as described in Protocol 1 (steps 4 and 5).

-

-

Data Analysis:

-

Subtract the average blank absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

-

-

The IC₅₀ value (the concentration of a drug that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the drug concentration.

-

Mandatory Visualizations

Considerations and Troubleshooting

-

Linearity: It is crucial to ensure that the assay results fall within the linear range. This can be verified by performing a cell titration experiment, plotting absorbance against a known number of cells.

-

Interference: Certain compounds can interfere with the WST-1 assay. For instance, manganese-containing materials can affect the reduction of WST-1, and substances with antioxidant properties may scavenge free radicals involved in the reaction.[13]

-

Background Absorbance: The culture medium itself can contribute to background absorbance, especially if it contains reducing agents. Always include a blank control (medium + WST-1, no cells) and subtract this value from all other readings.[3]

-

Edge Effects: In 96-well plates, wells on the outer edges may experience more evaporation, leading to variability. To minimize this, it is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental samples.

-

Comparison with other assays: WST-1 offers advantages over MTT, such as being a one-step procedure without the need for a solubilization step, and it is generally more sensitive than MTT, XTT, and MTS assays.[14] However, it can exhibit higher background absorbance than MTT assays.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. nanopartikel.info [nanopartikel.info]

- 3. takarabio.com [takarabio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jag.journalagent.com [jag.journalagent.com]

- 8. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

A Technical Guide to the W.S.T.-1 Formazan Product Absorbance Spectrum

The WST-1 (Water Soluble Tetrazolium Salt-1) assay is a widely used colorimetric method for the quantitative determination of cell viability, proliferation, and cytotoxicity.[1][2] This guide provides an in-depth look at the core of this assay: the absorbance spectrum of its formazan product, alongside detailed experimental protocols and the underlying cellular mechanisms. It is intended for researchers, scientists, and professionals in drug development who utilize cell-based assays.

Core Principle: From Tetrazolium Salt to Formazan

The WST-1 assay is predicated on the enzymatic reduction of the tetrazolium salt WST-1 by viable, metabolically active cells.[1][3] This biochemical process is primarily carried out by mitochondrial dehydrogenases.[4] These enzymes transfer electrons, often via an intermediate electron carrier, from NADH or FADH2 to WST-1. This reduction cleaves the tetrazolium ring, resulting in the formation of a water-soluble, colored formazan dye.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the sample.[1][4]

Absorbance Spectrum of WST-1 Formazan

The quantification of the formazan product is achieved by measuring its absorbance using a spectrophotometer, typically a microplate reader. The resulting formazan dye has a broad absorbance spectrum, with its maximum absorbance peak occurring between 440 nm and 450 nm.[3][4][5] For practical measurements, a wavelength range of 420 nm to 480 nm is recommended.[3][5][6][7] It is also advisable to use a reference wavelength greater than 600 nm to subtract background absorbance.[3][4][5][7]

| Parameter | Value |

| Maximum Absorbance (λmax) | ~440 - 450 nm |

| Recommended Measurement Range | 420 - 480 nm |

| Reference Wavelength | >600 nm |

Cellular Mechanism of WST-1 Reduction

The reduction of WST-1 is intrinsically linked to cellular respiration and metabolic activity. In viable cells, mitochondrial dehydrogenases play a crucial role in the electron transport chain. These enzymes oxidize substrates to generate NADH and FADH2, which then donate electrons. In the WST-1 assay, these electrons are intercepted by an electron mediator which then reduces the WST-1 salt to the colored formazan product. This process is indicative of a cell's metabolic health.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. himedialabs.com [himedialabs.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 7. takarabio.com [takarabio.com]

An In-depth Technical Guide to the WST-1 Cytotoxicity Assay

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of biological research and therapeutic development. The Water Soluble Tetrazolium salt-1 (WST-1) assay is a widely adopted colorimetric method for the sensitive and reliable quantification of cellular metabolic activity, providing critical insights into the effects of various stimuli on cell populations. This guide offers a comprehensive overview of the WST-1 assay, from its core principles and the signaling pathways it indirectly monitors to detailed experimental protocols and data interpretation.

Core Principles of the WST-1 Assay

The WST-1 assay is predicated on the enzymatic reduction of the tetrazolium salt WST-1 to a yellow-colored formazan dye by mitochondrial dehydrogenases in metabolically active cells. This conversion is exclusively carried out by viable cells, and the amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture. The intensity of the color, quantifiable by a spectrophotometer, therefore serves as a robust indicator of cell viability. A decrease in the metabolic rate, often a hallmark of cytotoxicity, results in a diminished production of formazan, signaling a reduction in cell viability.

The chemical transformation at the heart of the assay involves the cleavage of the tetrazolium ring in WST-1, a process facilitated by the transfer of electrons from NAD(P)H, a product of active mitochondrial respiration. This reaction yields a water-soluble formazan, a key advantage over older tetrazolium-based assays like the MTT assay, which produces a water-insoluble formazan requiring an additional solubilization step. The absorbance of the formazan solution is typically measured at a wavelength between 420 and 480 nm.

Signaling Pathways Underlying Cytotoxicity Measured by WST-1

The WST-1 assay does not directly measure cell death but rather the metabolic activity of a cell population. A reduction in this activity can be a consequence of various cytotoxic mechanisms, primarily apoptosis and necrosis, which are initiated and executed by complex signaling pathways.

Apoptosis (Programmed Cell Death): This is a highly regulated process of cell self-destruction. Key signaling events in apoptosis that impact mitochondrial function include:

-

Caspase Activation: Apoptosis is often driven by a cascade of cysteine-aspartic proteases called caspases. Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3). Activated caspase-3 can cleave and damage components of the mitochondrial electron transport chain, specifically targeting Complex I and Complex II.[1] This disruption directly impairs the activity of mitochondrial dehydrogenases, leading to a decreased reduction of WST-1.

-

Bcl-2 Family Protein Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2][3] Upon receiving a death signal, pro-apoptotic proteins can permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates the caspase cascade. Anti-apoptotic Bcl-2 proteins can help maintain mitochondrial integrity and function.

Necrosis (Unprogrammed Cell Death): This form of cell death is typically triggered by external factors such as physical damage, toxins, or infection. It is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, leading to inflammation. The catastrophic loss of cellular homeostasis during necrosis results in a rapid shutdown of metabolic processes, including mitochondrial respiration, which is reflected as a sharp decrease in WST-1 reduction.

The following diagram illustrates the interplay between apoptotic signaling pathways and the mitochondrial activity measured by the WST-1 assay.

Experimental Workflow and Protocols

A typical WST-1 cytotoxicity assay follows a straightforward workflow. The diagram below outlines the key steps.

Detailed Experimental Protocol

This protocol provides a general guideline for performing a WST-1 cytotoxicity assay. Optimization may be required for specific cell lines and compounds.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

Test compound(s)

-

WST-1 reagent

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 420-480 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cell suspension to the desired concentration in complete culture medium. The optimal cell density should be determined empirically for each cell line but typically ranges from 5 x 10³ to 5 x 10⁴ cells per well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for background control (medium only) and untreated control (cells with medium and vehicle).

-

-

Cell Adherence and Treatment:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the appropriate compound dilution to the treatment wells. Add 100 µL of medium with vehicle to the untreated control wells.

-

-

Incubation with Compound:

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

WST-1 Reagent Addition and Incubation:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density and should be determined in a preliminary experiment.

-

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute to ensure uniform distribution of the formazan product.

-

Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm) using a microplate reader. A reference wavelength of >600 nm is recommended.

-

Data Presentation and Analysis

The raw absorbance values are processed to determine the percentage of cell viability for each treatment condition.

Calculation of Cell Viability:

-

Subtract Background: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate Percentage Viability:

-

Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

-

The results are often presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the test compound. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is the concentration of a compound that reduces cell viability by 50%.

Example Quantitative Data

The following table summarizes hypothetical IC₅₀ values for the common chemotherapeutic agent Doxorubicin across different cancer cell lines, as might be determined using a WST-1 assay.

| Compound | Cell Line | Tissue of Origin | Incubation Time (hours) | IC₅₀ (µM) |

| Doxorubicin | MCF-7 | Breast Cancer | 48 | 0.8 |

| Doxorubicin | A549 | Lung Cancer | 48 | 1.5 |

| Doxorubicin | HeLa | Cervical Cancer | 48 | 0.5 |

| Doxorubicin | HepG2 | Liver Cancer | 48 | 1.2 |

Note: These are representative values and can vary based on experimental conditions. Real experimental data has shown varying sensitivities of different cell lines to Doxorubicin, with IC50 values for a 24-hour treatment ranging from 2.3 µM in BFTC-905 bladder cancer cells to over 20 µM in A549 lung cancer cells when measured by a similar metabolic assay.[4][5]

Logical Relationships of Assay Components

The logical flow of the WST-1 assay is based on a series of dependent relationships, from cellular health to the final analytical readout.

References

- 1. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 5. tis.wu.ac.th [tis.wu.ac.th]

WST-1 Assay for Measuring Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Water Soluble Tetrazolium salt-1 (WST-1) assay, a widely used colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. This document details the assay's core principles, a step-by-step experimental protocol, data interpretation, and troubleshooting, along with a relevant signaling pathway often investigated using this assay.

Core Principles of the WST-1 Assay

The WST-1 assay is a sensitive and reliable method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The fundamental principle of the assay lies in the cleavage of the stable tetrazolium salt, WST-1, into a soluble formazan dye by mitochondrial dehydrogenases present in metabolically active cells.[1] This enzymatic reduction only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells in the culture. The formazan dye absorbs light at a wavelength of 420-480 nm, allowing for spectrophotometric quantification.

Experimental Workflow and Signaling Pathway

WST-1 Assay Experimental Workflow

The following diagram illustrates the typical workflow for performing a WST-1 assay.

Caption: A flowchart illustrating the key steps of the WST-1 cell proliferation assay.

PI3K/Akt/mTOR Signaling Pathway

The WST-1 assay is frequently employed to study the effects of various compounds on signaling pathways that regulate cell proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is a crucial intracellular signaling cascade that plays a central role in cell growth, survival, and proliferation.[2]

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway in cell proliferation.

Detailed Experimental Protocol

This protocol provides a general guideline for performing the WST-1 assay in a 96-well plate format. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

WST-1 reagent

-

96-well flat-bottom microplate

-

Test compounds (e.g., drugs, growth factors)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 420-480 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cell suspension to the desired concentration in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically.

-

-

Treatment:

-

After allowing the cells to adhere overnight, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound.

-

Include appropriate controls:

-

Untreated Control: Cells in medium without the test compound.

-

Vehicle Control: Cells in medium with the same solvent used to dissolve the test compound.

-

Blank Control: Medium only (no cells) to measure background absorbance.

-

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

-

WST-1 Reagent Addition:

-

Add 10 µL of WST-1 reagent to each well.

-

Gently tap the plate to mix.

-

-

Incubation with WST-1:

-

Incubate the plate for 0.5 to 4 hours in the incubator. The optimal incubation time will vary depending on the cell type and density. The color change should be monitored to determine the ideal endpoint.

-

-

Absorbance Measurement:

-

Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at a wavelength between 420 nm and 480 nm (maximum absorbance is typically around 440 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.[3][4]

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.

-

Calculate the percentage of cell proliferation or viability relative to the untreated control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

Quantitative Data Examples

The following tables summarize typical experimental parameters and expected absorbance values for the WST-1 assay with different cell lines. These values are illustrative and may vary depending on specific experimental conditions.

Table 1: WST-1 Assay Parameters for Cell Proliferation

| Cell Line | Seeding Density (cells/well) | WST-1 Incubation Time (hours) | Treatment | Absorbance (450 nm) - Corrected |

| CTLL-2 | 4 x 10³ | 4 | IL-2 (0.005-25 ng/mL) | 0.2 - 1.5 |

| WEHI-164 | 5 x 10⁴ | 4 | TNF-α (0.001-0.5 ng/mL) | 0.1 - 0.8 |

| HDF & HaCaT | 5 x 10⁴ | 1.5 | H₂O₂ | Varies with H₂O₂ concentration |

| MC3T3-E1 | Not specified | 1 | Exosomes | Varies with exosome concentration |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Example of a Cell Titration Experiment

| Number of Human Astrocytes | Absorbance (450 nm - 630 nm) |

| 0 | 0.0 |

| 2,500 | 0.2 |

| 5,000 | 0.4 |

| 10,000 | 0.8 |

| 20,000 | 1.5 |

This table demonstrates the linear relationship between cell number and absorbance.

Troubleshooting

The following table outlines common issues encountered during the WST-1 assay, their potential causes, and suggested solutions.

Table 3: Troubleshooting Guide for the WST-1 Assay

| Problem | Possible Cause(s) | Solution(s) |

| High Background Absorbance | - Contamination of culture medium or reagents.- Phenol red in the medium can interfere.- High concentration of serum in the medium. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay.- Reduce serum concentration during the WST-1 incubation step. |

| Low Absorbance Signal | - Insufficient cell number.- Low metabolic activity of cells.- Short incubation time with WST-1.- Improper storage or handling of WST-1 reagent. | - Increase the initial cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Optimize and increase the WST-1 incubation time.- Store WST-1 reagent at -20°C and protect from light. Avoid repeated freeze-thaw cycles. |

| High Variability Between Replicates | - Uneven cell seeding.- Edge effects in the 96-well plate.- Inaccurate pipetting.- Bubbles in the wells. | - Ensure a homogenous cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium.- Use calibrated pipettes and be consistent with pipetting technique.- Be careful not to introduce bubbles when adding reagents. If present, gently pop them with a sterile pipette tip. |

| Inconsistent Results | - Cell passage number is too high, leading to changes in cell behavior.- Test compound precipitates or is unstable in the culture medium. | - Use cells with a consistent and low passage number.- Check the solubility and stability of the test compound in the culture medium. |

References

- 1. m.youtube.com [m.youtube.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. toolify.ai [toolify.ai]

- 5. Bot Verification [worthe-it.co.za]

- 6. mdpi.com [mdpi.com]

- 7. Effects and mechanisms of engineered exosomes pretreated with Scutellaria baicalensis Georgi on osteoporosis | PLOS One [journals.plos.org]

The Advent of WST-1: A Technical Guide to its Early Applications in Cell Viability and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cell-based assays, the late 1990s marked a significant advancement with the development of highly water-soluble tetrazolium salts. Among these, WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) emerged as a pivotal tool for assessing cell proliferation and cytotoxicity. It offered a streamlined and more sensitive alternative to traditional methods like the MTT assay. The key innovation of WST-1 was its cleavage into a water-soluble formazan dye by the mitochondrial dehydrogenases of viable cells.[1][2][3] This eliminated the need for the cumbersome solubilization step required for the formazan crystals produced in the MTT assay, thereby reducing procedural steps and potential errors.[4] This guide delves into the core principles, early applications, and experimental protocols that established WST-1 as a staple in cellular biology and drug discovery.

Core Principle: Mitochondrial Activity as a Viability Marker

The WST-1 assay is a colorimetric method fundamentally based on the metabolic activity of living cells.[5] In viable cells, mitochondrial dehydrogenases, key enzymes of the respiratory chain, cleave the pale red tetrazolium salt, WST-1, into a dark red formazan dye. This bioreduction process is dependent on the cellular production of NAD(P)H. The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.[5][6][7] The resulting water-soluble dye is released into the cell culture medium, and its absorbance can be quantified using a standard microplate spectrophotometer (ELISA reader) at wavelengths between 420 and 480 nm.[5][6]

The diagram below illustrates the biochemical mechanism of the WST-1 assay.

Early Research Applications

Initial applications of water-soluble tetrazolium salts focused on validating their efficacy against established methods and exploring their utility in high-throughput screening scenarios. Researchers quickly adopted these assays for measuring cell proliferation in response to growth factors and for determining the cytotoxic effects of novel compounds.[1][4]

Quantitative Data Summary

The primary goal of early studies was to compare the performance of new water-soluble tetrazolium assays against the "gold standard" methods of the time, such as the MTT assay and radioisotope incorporation ([³H]-thymidine). The tables below present representative data from a comparative study analyzing the cytotoxic effects of Black Sea propolis extract (BSPE) and caffeic acid phenethyl ester (CAPE) on colorectal cancer cell lines, illustrating the type of validation performed.

Table 1: Comparison of Cell Viability (%) in DLD-1 Cells

| Compound Concentration | WST-1 Assay | MTT Assay |

| BSPE (150 µg/mL) | 56% | 85% |

| CAPE (100 µM) | 48% | 52% |

| Data adapted from a comparative study on HCT-116 and DLD-1 cell lines. The results highlight that for certain natural extracts like BSPE, the WST-1 assay can yield significantly different viability results compared to the MTT assay.[8] |

Table 2: Comparison of Cell Viability (%) in HCT-116 Cells

| Compound Concentration | WST-1 Assay | MTT Assay |

| BSPE (150 µg/mL) | 75% | 96% |

| CAPE (100 µM) | 53% | 59% |

| Data adapted from the same study, reinforcing the observation that the choice of assay can impact the quantitative outcome of cytotoxicity analysis, a critical consideration in drug screening.[8] |

These early comparative analyses were crucial in establishing WST-1 as a more reliable and convenient method in many contexts, particularly where compounds might interfere with the MTT formazan crystallization or solubilization process.[8]

Detailed Experimental Protocols

The adoption of WST-1 was largely driven by its simple, one-step protocol. Below are detailed methodologies for typical cell proliferation and cytotoxicity experiments as established in early research.

Experimental Workflow Diagram

The following diagram outlines the standardized workflow for a WST-1 based cytotoxicity assay.

Protocol 1: Cell Proliferation Assay (e.g., in response to a growth factor)

-

Cell Seeding: Seed cells (e.g., CTLL-2) into a 96-well flat-bottom microplate at a density of 4 x 10³ cells/well in 100 µL of culture medium. Include various concentrations of the desired growth factor (e.g., IL-2, 0.005-25 ng/mL).[1][9]

-

Initial Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.[1][9]

-

WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well.

-

Reagent Incubation: Incubate the plate for an additional 0.5 to 4 hours at 37°C and 5% CO₂. The optimal time depends on the cell type and density and should be determined empirically.[5][10]

-

Absorbance Measurement: Shake the plate gently for 1 minute to ensure uniform distribution of the formazan product.[6][9] Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is ~440 nm) using a microplate reader. A reference wavelength greater than 600 nm is recommended.[6][9]

Protocol 2: Cytotoxicity Assay (e.g., for an anti-cancer drug)

-

Cell Seeding: Culture cells in a 96-well microplate at a density of 0.1 - 5 x 10⁴ cells/well in a final volume of 100 µL per well.[4][10] Allow cells to adhere and grow for approximately 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Addition: Add various concentrations of the cytotoxic agent or test compound to the wells. Include untreated control wells.

-

Compound Incubation: Incubate the cells with the compound for a period appropriate to the substance being tested (typically 24 to 72 hours).

-

WST-1 Addition and Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 0.5 to 4 hours at 37°C.[10]

-

Absorbance Measurement: Shake the plate and measure the absorbance as described in the proliferation assay protocol.

-

Data Analysis: Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = [1 - (Absorbance_experimental / Absorbance_control)] * 100

Conclusion

The development of the WST-1 assay was a significant step forward in cell biology research, offering a faster, more sensitive, and more convenient method for quantifying cell viability and proliferation than its predecessors.[5] Its simple, single-step addition protocol and the water-soluble nature of its final product made it highly amenable to high-throughput screening, accelerating research in drug discovery and toxicology. The early validation studies and straightforward protocols established WST-1 as a robust and reliable tool that continues to be widely used in laboratories today.

References

- 1. scispace.com [scispace.com]

- 2. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering the Anti-Cancer Efficacy of the Combination of Small-Molecule Inhibitor KAN0438757 and Curcumin in Lung Cancer Cell Lines [mdpi.com]

- 5. A New Sulfonated Tetrazolium Salt That Produces a Highly Water-Soluble Formazan Dye [jstage.jst.go.jp]

- 6. labotaq.com [labotaq.com]

- 7. Cell viability and proliferation measurement [takarabio.com]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. A water-soluble tetrazolium salt useful for colorimetric cell viability assay | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

WST-1 Reagent: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions of the WST-1 (Water Soluble Tetrazolium Salt-1) reagent, a critical component in cell viability, proliferation, and cytotoxicity assays. Adherence to these guidelines is paramount for ensuring the reproducibility and accuracy of experimental results.

Core Principles of WST-1 Assay

The WST-1 assay is a colorimetric method used to quantify metabolically active cells. The fundamental principle lies in the reduction of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases of viable cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.

WST-1 Reagent Stability and Storage Conditions

The stability of the WST-1 reagent is critical for obtaining reliable and consistent results. The following tables summarize the recommended storage conditions and stability data based on information from various suppliers.

Recommended Storage Conditions

| Condition | Temperature | Duration | Protection | Notes |

| Long-term Storage | -20°C | Up to 1 year | Protect from light | Recommended to aliquot to avoid repeated freeze-thaw cycles. |

| Short-term Storage | 4°C | 2 to 4 weeks | Protect from light | Once thawed, the reagent can be stored for a limited time at this temperature. |

| Working Solution | Room Temperature | For the duration of the experiment | Protect from light | Prepare fresh and use promptly. |

Factors Affecting WST-1 Reagent Stability

| Factor | Effect on Stability | Recommendations |

| Temperature | Susceptible to degradation at higher temperatures. | Strictly adhere to recommended storage temperatures. |

| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot the reagent into smaller, single-use volumes upon first thaw. |

| Light Exposure | Photosensitive; light exposure can cause degradation. | Store in the dark and minimize exposure to light during handling. |

| pH | Stable within a neutral pH range. | Ensure the reagent is used in appropriately buffered solutions. |

| Precipitation | Precipitates can form upon thawing or during storage. | If precipitates are observed, warm the solution to 37°C for 2-10 minutes and agitate to dissolve. Do not centrifuge.[1][2][3] |

Experimental Protocols

Standard WST-1 Assay Protocol for Cell Viability

This protocol outlines the general steps for performing a cell viability assay using the WST-1 reagent.

-

Cell Seeding: Plate cells in a 96-well microplate at a desired density and culture for 24-96 hours.

-

Reagent Preparation: Thaw the WST-1 reagent at room temperature, protected from light. If any precipitate is present, warm to 37°C to dissolve.

-

Addition of WST-1: Add 10 µL of WST-1 reagent to each 100 µL of cell culture medium in the wells.

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time may vary depending on the cell type and density.

-

Absorbance Measurement: Gently shake the plate for 1 minute to ensure uniform distribution of the formazan dye. Measure the absorbance at 420-480 nm (maximum absorbance around 440 nm) using a microplate reader. A reference wavelength above 600 nm is recommended.[2]

Protocol for Assessing WST-1 Reagent Stability

This protocol provides a framework for researchers to assess the stability of their WST-1 reagent under different conditions.

-

Establish a Baseline:

-

Use a fresh, properly stored vial of WST-1 reagent as the control.

-

Prepare a standard curve using a known number of viable cells (e.g., a serial dilution of a cell suspension).

-

Perform the standard WST-1 assay and record the absorbance values. This will serve as the 100% activity baseline.

-

-

Stability Testing under Different Conditions:

-

Freeze-Thaw Cycles: Subject aliquots of the WST-1 reagent to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). After the designated cycles, perform the standard WST-1 assay with a consistent number of cells and compare the absorbance to the baseline.

-

Temperature Stability: Store aliquots of the reagent at different temperatures (e.g., 4°C, room temperature) for various durations (e.g., 1, 3, 7, 14 days). At each time point, perform the standard WST-1 assay and compare the results to the baseline.

-

Light Exposure: Expose an aliquot of the reagent to ambient light for a defined period (e.g., 1, 4, 8, 24 hours) while keeping a control aliquot in the dark. Perform the standard WST-1 assay with both aliquots and compare the results.

-

-

Data Analysis:

-

Calculate the percentage of remaining WST-1 activity for each condition relative to the baseline control.

-

Plot the percentage activity against the number of freeze-thaw cycles, storage duration, or light exposure time to visualize the degradation trend.

-

Visualizations

Signaling Pathway of WST-1 Reduction

Caption: Mitochondrial dehydrogenases in viable cells reduce WST-1 to a colored formazan dye.

Experimental Workflow for WST-1 Stability Testing

Caption: Workflow for assessing WST-1 reagent stability under various stress conditions.

Logical Relationship of Factors Affecting WST-1 Assay Outcome

Caption: Key factors influencing the accuracy and reproducibility of WST-1 assay results.

References

Methodological & Application

Application Note: WST-1 Assay Protocol for 96-Well Plates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Water Soluble Tetrazolium Salt (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell proliferation, viability, and cytotoxicity. The assay's principle is based on the cleavage of the stable tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases present in metabolically active cells.[1] This conversion, which occurs only in viable cells, results in a color change that can be measured spectrophotometrically. The amount of formazan dye produced is directly proportional to the number of living cells in the culture, making the WST-1 assay a reliable indicator of cellular health.[2]

This method offers significant advantages, including a simple one-step procedure, higher sensitivity compared to other tetrazolium salts like MTT or XTT, and a faster turnaround time, which is ideal for high-throughput screening. Its applications are diverse, ranging from measuring cell proliferation in response to growth factors to assessing the cytotoxic effects of potential drug compounds.[2]

Signaling Pathway and Principle

The core of the WST-1 assay lies in the enzymatic activity within the mitochondria of viable cells. Mitochondrial dehydrogenases, key enzymes in cellular metabolism, reduce the WST-1 tetrazolium salt. This reaction, facilitated by an electron coupling reagent, produces a soluble, dark yellow formazan dye.[2][3] The intensity of the resulting color directly correlates with the overall metabolic activity of the cell population, and thus, the number of viable cells.

Caption: Principle of the WST-1 Assay.

Experimental Protocol

This protocol provides a general guideline for performing a WST-1 assay in a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.

3.1. Reagent Preparation and Storage

-

Ready-to-Use Solutions: Many commercial kits provide a ready-to-use WST-1 solution. If thawed for use, it can typically be stored at 2-8°C for up to four weeks, protected from light. For long-term storage, it is recommended to store aliquots at -15 to -25°C.

-

Powdered Reagents: Some kits may require reconstituting the WST-1 powder with an electron coupling reagent or assay buffer.[3][4] Follow the manufacturer's specific instructions. Reconstituted reagent is often stable for several months when stored in aliquots at -20°C and protected from light.[3][4]

-

Handling: If the WST-1 solution appears viscous or contains precipitates after thawing, warm it to 37°C for 5-10 minutes and agitate to dissolve.[5]

3.2. Cell Seeding

-

Harvest and count cells from culture.

-

Prepare a cell suspension of the desired concentration in a complete culture medium. The optimal cell number per well varies among cell types and should be determined empirically.[3]

-

Seed 100 µL of the cell suspension into the wells of a clear, flat-bottom 96-well plate.

-

Include several wells with 100 µL of culture medium only (no cells) to serve as a background control (blank).[2]

-

Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for the desired period (e.g., 24 hours) to allow cells to adhere and recover.[6]

3.3. Assay Procedure

-

If testing compounds, add them to the appropriate wells and incubate for the desired exposure time.

-

After the treatment period, add 10 µL of the WST-1 reagent directly to each well, including the blank controls.[4] This brings the total volume to 110 µL. The volume of WST-1 reagent should be 1/10th of the culture medium volume.[4]

-

Gently mix the contents by tapping the plate or using a plate shaker for 1 minute.

-

Incubate the plate for 0.5 to 4 hours in a humidified incubator. The optimal incubation time depends on the cell type and density and should be determined in a preliminary experiment.[7]

-

After incubation, shake the plate thoroughly for 1 minute to ensure a uniform distribution of the formazan dye.

3.4. Measurement and Data Analysis

-

Measure the absorbance of each well using a microplate reader at a wavelength between 420 nm and 480 nm.[2][8] The maximum absorbance is typically around 440 nm.

-

Use a reference wavelength greater than 600 nm (e.g., 630 nm) to correct for background absorbance from fingerprints or other artifacts.[2][4]

-

Calculate the net absorbance for each well by subtracting the reference wavelength absorbance from the measurement wavelength absorbance.

-

Subtract the average net absorbance of the blank (medium-only) wells from the net absorbance of all experimental wells.[7]

-

The resulting absorbance value is directly proportional to the number of viable cells. For cytotoxicity assays, results can be expressed as a percentage of the untreated control.[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the WST-1 assay protocol.

| Parameter | Recommended Range/Value | Notes |

| Cell Seeding Density | Dependent on cell type and assay purpose. | |

| - For Proliferation Assays | 2,000 - 50,000 cells/well | Lower densities are used to monitor growth over time.[3] |

| - For Cytotoxicity Assays | 50,000 - 500,000 cells/well | Higher densities are used to ensure a robust signal for detecting cell death.[3] |

| Volumes per Well | ||

| - Cell Culture Medium | 100 µL | Standard volume for a 96-well plate. |

| - WST-1 Reagent | 10 µL | Maintain a 1:10 ratio of reagent to medium.[4] |

| Incubation Parameters | ||

| - Post WST-1 Addition | 0.5 - 4 hours | Optimal time should be determined empirically for each cell line and density.[7] |

| - Temperature / Atmosphere | 37°C, 5% CO₂ | Standard cell culture conditions.[8] |

| Spectrophotometer Settings | ||

| - Measurement Wavelength | 420 - 480 nm | Maximum absorbance is typically near 440 nm. |

| - Reference Wavelength | > 600 nm | Corrects for non-specific background absorbance.[2] |

Experimental Workflow

The following diagram illustrates the complete workflow for the WST-1 assay in a 96-well plate.

Caption: WST-1 Assay Workflow for 96-Well Plates.

References

- 1. google.com [google.com]

- 2. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. nanopartikel.info [nanopartikel.info]

- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: WST-1 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WST-1 (Water Soluble Tetrazolium salt) assay is a robust and sensitive colorimetric method for the quantification of cell viability, proliferation, and cytotoxicity. This assay is predicated on the ability of metabolically active cells to reduce the tetrazolium salt WST-1 to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells in the culture, allowing for a straightforward and accurate assessment of cellular health. These application notes provide a comprehensive protocol for utilizing the WST-1 assay in various research and drug development contexts.

Principle of the WST-1 Assay

The core of the WST-1 assay lies in the activity of mitochondrial dehydrogenases, enzymes that are primarily active in viable cells.[1][2] These enzymes cleave the stable tetrazolium salt WST-1, which is reddish in color, into a soluble, dark red formazan dye.[3] This conversion only occurs in metabolically active cells, making the production of formazan a reliable indicator of cell viability. The amount of the formazan dye can be quantified by measuring the absorbance of the solution at a wavelength between 420 and 480 nm using a microplate reader.[3][4] The intensity of the color is directly proportional to the number of living cells in the sample.

Experimental Protocols

Materials Required

-

WST-1 Cell Proliferation Reagent

-

96-well flat-bottom microplates (tissue culture grade)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Test compounds (e.g., cytotoxic drugs, growth factors)

-

Multichannel pipette

-

Microplate reader (ELISA reader) with filters for absorbance measurement between 420-480 nm and a reference wavelength >600 nm.

-

Humidified incubator (37°C, 5% CO2)

-

Shaker for microplates

General Protocol for Adherent Cells

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 0.1 to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5] The optimal cell number will vary depending on the cell type and the duration of the experiment and should be determined empirically.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.[3][4]

-

-

Treatment with Test Compound:

-

After the initial incubation, remove the culture medium.

-

Add 100 µL of fresh medium containing various concentrations of the test compound to the appropriate wells.

-

Include control wells:

-

Untreated Control: Cells with culture medium only (or vehicle control).

-

Blank Control: Culture medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Addition of WST-1 Reagent:

-

Incubation with WST-1:

-

Incubate the plate for 0.5 to 4 hours in the incubator.[3] The optimal incubation time depends on the cell type and density and should be determined in a preliminary experiment by monitoring the color change.

-

-

Absorbance Measurement:

-

After incubation, shake the plate thoroughly for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[3][4]

-

Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader.[3] Use a reference wavelength greater than 600 nm.[3][4]

-

Protocol for Suspension Cells

For suspension cells, the protocol is similar, with the main difference being the handling of the cells. After the treatment period and before adding the WST-1 reagent, it is recommended to centrifuge the microplate to pellet the cells.

Data Presentation

The quantitative data obtained from a WST-1 assay is typically presented as the percentage of cell viability relative to the untreated control. The absorbance of the blank control is subtracted from all other readings.

Calculation of Cell Viability:

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

Below is an example of how to structure the data in a table for easy comparison.

| Compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |

| 0 (Untreated Control) | 1.254 | 0.087 | 100.0 |

| 1 | 1.102 | 0.065 | 87.9 |

| 10 | 0.876 | 0.051 | 69.8 |

| 50 | 0.453 | 0.033 | 36.1 |

| 100 | 0.211 | 0.019 | 16.8 |

| Blank | 0.050 | 0.005 | 0.0 |

Visualizations

WST-1 Assay Principle

The following diagram illustrates the fundamental principle of the WST-1 assay, where viable cells convert the WST-1 reagent into a colored formazan product.

Caption: Conversion of WST-1 to formazan by viable cells.

Experimental Workflow of the WST-1 Assay

The diagram below outlines the step-by-step workflow for performing a WST-1 cell viability assay.

References

WST-1 Assay for Cytotoxicity Screening of Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The WST-1 (Water Soluble Tetrazolium Salt-1) assay is a robust and sensitive colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[1] This assay is widely utilized in drug discovery and toxicology to screen compounds for their potential to inhibit cell growth or induce cell death.[2][3] The principle of the assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells.[2][4] The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.[1][2]

Key Features of the WST-1 Assay:

-

High Sensitivity: More sensitive than other tetrazolium salts like MTT, XTT, and MTS.[2]

-

One-Step Procedure: The reagent is added directly to the cell culture, simplifying the workflow and reducing the risk of errors.[2]

-

Water-Soluble Formazan: Unlike the formazan produced in the MTT assay, the WST-1 formazan is water-soluble, eliminating the need for a solubilization step.[5]

-

Rapid Incubation: The assay typically requires a short incubation time of 0.5 to 4 hours.[2][6]

-

High-Throughput Screening: The simple protocol makes it ideal for screening large numbers of compounds.[2]

Mechanism of Action

The WST-1 assay quantifies cell viability by measuring the activity of mitochondrial dehydrogenases in living cells.[2] In the presence of an electron mediator, such as 1-Methoxy PMS, these enzymes reduce the tetrazolium salt WST-1 to a soluble, orange-colored formazan dye.[4][7] The intensity of the color, measured by absorbance, correlates directly with the number of viable cells.[1]

Figure 1: Mechanism of WST-1 reduction in viable cells.

Experimental Protocol

This protocol provides a general guideline for performing a WST-1 assay in a 96-well plate format. Optimization of cell seeding density and incubation times is recommended for specific cell lines and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test compounds

-

WST-1 reagent

-

96-well clear-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 420-480 nm

Figure 2: Experimental workflow for the WST-1 cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 0.1 - 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.[8]

-